9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

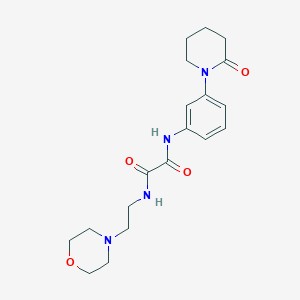

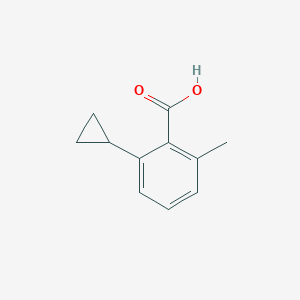

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the IUPAC name 9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride . It has a molecular weight of 283.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .

Applications De Recherche Scientifique

Chemical Synthesis and Compound Modification

Compounds related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride show promise in pharmacological properties due to their structural versatility, allowing for the regioselective formation of various derivatives. For instance, sulfochlorination of related compounds leads to the synthesis of sulfonyl derivatives, which are foundational in creating substances with potential therapeutic applications. This chemical versatility supports the combinatorial production of compounds with promising pharmacological prospects (Dorogov et al., 2006).

Transformation and Degradation Studies

In environmental chemistry, understanding the transformation and degradation pathways of chemical compounds is crucial. For instance, the study of sulfamethoxazole (SMX) transformation under chlorination processes provides insights into how similar compounds might behave in water treatment processes. This research is vital for assessing the fate of such compounds in municipal wastewaters and the implications for drinking water safety. Direct reactions with free chlorine are rapid, highlighting the importance of evaluating chemical stability and transformation products in environmental contexts (Dodd & Huang, 2004).

Advanced Oxidation Processes

The impact of advanced oxidation processes on the degradation of certain compounds, including the generation of sulfate and hydroxyl radicals, has been studied to improve water treatment technologies. These processes aim to degrade persistent organic pollutants in water, offering insights into optimizing conditions for effective pollutant removal. The interaction of these radicals with specific compounds can significantly influence the degradation efficiency and the formation of by-products, which is essential for environmental safety and public health considerations (Gao et al., 2014).

Synthesis of Functional Aromatic Compounds

Functional aromatic compounds, including those derived from sulfonyl chlorides, play a crucial role in various chemical syntheses and industrial applications. The development of novel synthetic strategies that involve sulfonyl chlorides allows for the creation of complex organic molecules, including dendritic structures and multisulfonyl chlorides. These compounds are foundational in materials science, pharmaceuticals, and organic chemistry, showcasing the broad applicability of sulfonyl chloride derivatives in advancing chemical synthesis (Percec et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGSYOJDIVZPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)S(=O)(=O)Cl)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)